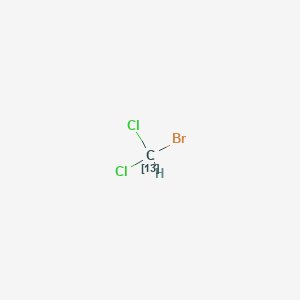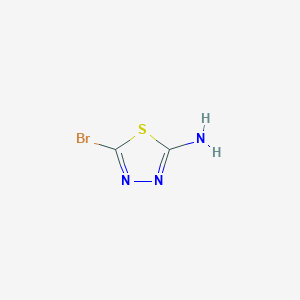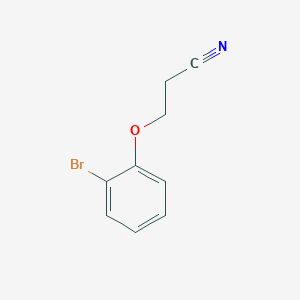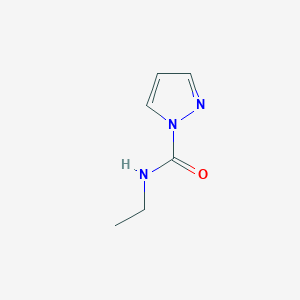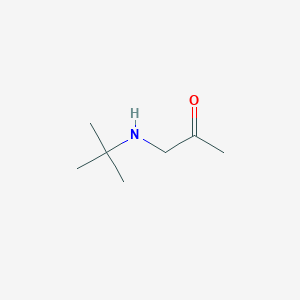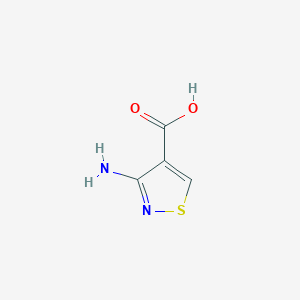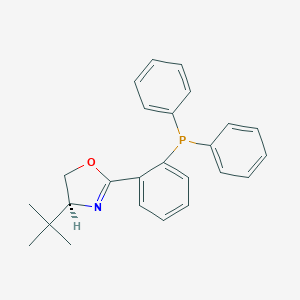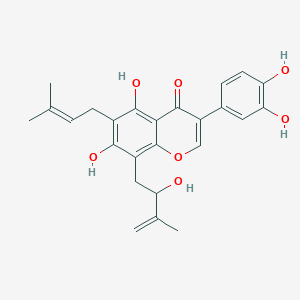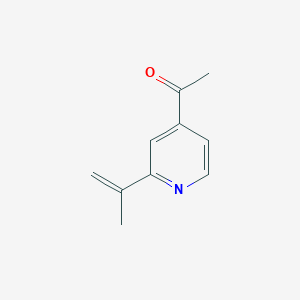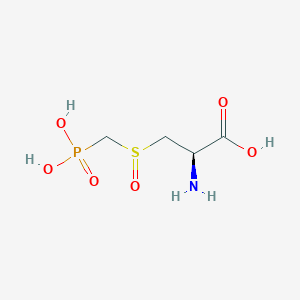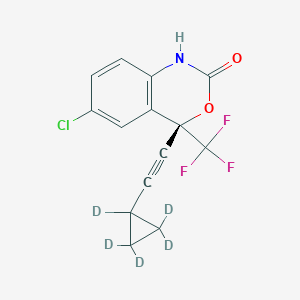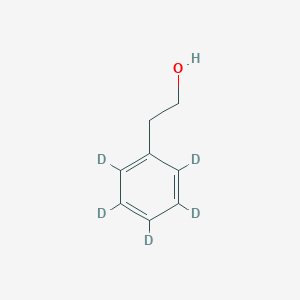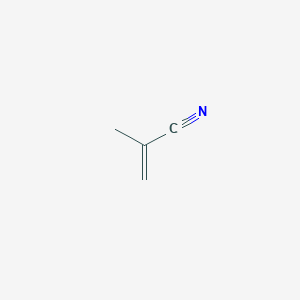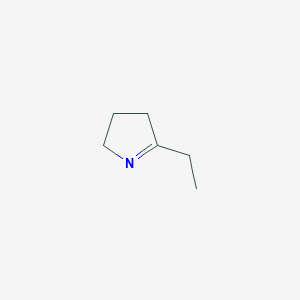
5-Ethyl-3,4-dihydro-2H-pyrrole
説明
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest in the papers. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were synthesized and characterized using various spectroscopic techniques . Similarly, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation reactions . These methods typically involve the reaction of substituted pyrroles with different reagents to introduce various functional groups, which can be related to the synthesis of "5-Ethyl-3,4-dihydro-2H-pyrrole" by analogy.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using quantum chemical calculations and spectroscopic methods. For example, the molecular structure and spectroscopic properties of a novel ethyl pyrrole-2-carboxylate derivative were investigated using DFT and AIM theory . The molecular structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by single crystal X-ray analysis . These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions of pyrrole derivatives.
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyrrole derivatives. For instance, the formation of dimers through intermolecular hydrogen bonding is a recurring theme . The reactivity of these compounds is also explored through the analysis of Fukui functions, local softnesses, and electrophilicity indices, which help identify reactive sites within the molecules . These analyses are crucial for understanding the chemical behavior of pyrrole derivatives and can be extrapolated to "5-Ethyl-3,4-dihydro-2H-pyrrole".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The papers discuss the thermodynamic parameters indicating that the formation of these compounds is exothermic and spontaneous at room temperature . Spectroscopic properties such as UV-Visible absorption maxima and NMR chemical shifts are calculated and compared with experimental data, providing insights into the electronic transitions and stability of these compounds . These properties are essential for understanding the behavior of pyrrole derivatives in various environments.
科学的研究の応用
Synthesis and Chemistry
General Synthesis of Pyrrole-2-carboxylic Acid Derivatives : A new general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction of appropriately substituted 2H-azirines and enamines. This method yields a mixture of 2,3- and 3,4-dihydropyrroles, which upon acid treatment produce the title compounds in moderate to high yields (Law et al., 1984).
Preparation of Diethyl 3,4-Disubstituted Pyrrol-2-ylphosphonates : Diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates are prepared by acidic hydrolysis of diethyl 3,4-disubstituted 5-bromo-2-pyrrolylphosphonates. These compounds are key in synthesizing the C/D-rings component of phycocyanobilin (Ngwe et al., 1994).
Synthesis of Diketopyrrolopyrrole Pigments : Ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates react with esters or acyl halides to give 4-acyl derivatives, useful in creating novel N,N′-disubstituted diketopyrrolopyrrole (DPP) derivatives (Morton et al., 2005).
Aerial Oxidation of 3-Amino-2,5-Dimethylpyrroles : The study of the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles provides insights into the formation of 2-hydroxy-2H-pyrroles, which are important intermediates in various organic syntheses (Cirrincione et al., 1987).
1,4-Addition of Alcohols to 5-Ethenyl-3,4-Dihydro-4-Isopropylidene-2H-Pyrrole : The reactions of 5-ethenyl-3,4-dihydro-4-isopropylidene-2,2-dimethyl-2H-pyrrole with alcohols lead to formation of 1,4-addition products, which are crucial for understanding pyrrole chemistry (Zezza & Smith, 1986).
Applications in Material Science
Photoluminescent Conjugated Polymers : π-Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units exhibit strong photoluminescence and stability, with potential applications in electronic devices (Beyerlein & Tieke, 2000).
Synthesis of Functionalized 3-Substituted Polypyrroles : The synthesis of pyrrole-3-(2-methoxy-ethyl)acetate and pyrrole-3-(2-(2-methoxyethoxy)ethyl)-acetate, and their electropolymerization, results in polymers with good conductivity and stability, relevant for electrochemical applications (Ho-Hoang et al., 1994).
将来の方向性
The synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation and cyclization of nitro ketones has a broad scope . The reaction is highly desirable due to the flexible introduction of various substitution patterns by using inexpensive and diversely available starting materials . The use of easy-to-handle and reusable catalysts based on earth-abundant metals is especially attractive for these syntheses .
特性
IUPAC Name |
5-ethyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPINLVYDXPOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152336 | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3,4-dihydro-2H-pyrrole | |
CAS RN |
1192-29-6 | |
| Record name | 2-Ethyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



